4-(Methoxycarbonyl)stilbene

Beschreibung

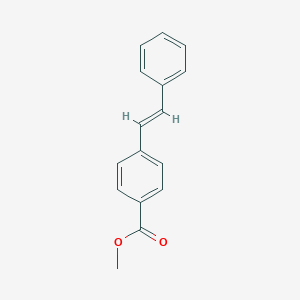

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-[(E)-2-phenylethenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-18-16(17)15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-12H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHFZNARASKJAS-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C).

¹H NMR Spectral Analysis for Proton Environments

Proton NMR (¹H NMR) spectroscopy of 4-(Methoxycarbonyl)stilbene reveals distinct signals corresponding to the different types of protons within the molecule. The analysis of a typical ¹H NMR spectrum shows a singlet at approximately 3.90 ppm, which is attributed to the three protons of the methoxy (B1213986) group (-OCH₃). oup.com The olefinic protons of the stilbene (B7821643) backbone appear as doublets. One doublet is observed at around 7.09 ppm with a coupling constant (J) of 16.2 Hz, and the other appears at approximately 7.20 ppm with the same coupling constant, confirming their trans configuration. oup.com The aromatic protons resonate in the region between 7.28 and 8.00 ppm, presenting as a series of multiplets and doublets. Specifically, two doublets at approximately 7.55 ppm (J = 8.3 Hz) and 8.00 ppm (J = 8.3 Hz) correspond to the protons on the substituted aromatic ring. oup.com

Table 1: ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|

| 3.90 | s | - | -OCH₃ |

| 7.09 | d | 16.2 | Olefinic CH |

| 7.20 | d | 16.2 | Olefinic CH |

| 7.28 | m | - | Aromatic CH |

| 7.36 | m | - | Aromatic CH |

| 7.52 | m | - | Aromatic CH |

| 7.55 | d | 8.3 | Aromatic CH |

| 8.00 | d | 8.3 | Aromatic CH |

s = singlet, d = doublet, m = multiplet

¹³C NMR Spectral Analysis for Carbon Frameworks

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of this compound. The chemical shifts in ¹³C NMR are sensitive to the electronic environment and hybridization of the carbon atoms. libretexts.org The spectrum of this compound shows a signal for the methoxy carbon at approximately 52.0 ppm. oup.com The olefinic carbons are found at around 126.3 ppm and 131.2 ppm. oup.com The aromatic carbons resonate in the range of 126.7 ppm to 141.8 ppm. oup.com The carbonyl carbon of the ester group is typically the most downfield signal, appearing at approximately 166.8 ppm due to the deshielding effect of the double bond to oxygen. oup.comlibretexts.org

Table 2: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) in ppm | Assignment |

|---|---|

| 52.0 | -OCH₃ |

| 126.3 | Olefinic CH |

| 126.7 | Aromatic CH |

| 127.5 | Aromatic CH |

| 128.2 | Aromatic C |

| 128.7 | Aromatic CH |

| 128.9 | Aromatic C |

| 130.0 | Aromatic CH |

| 131.2 | Olefinic CH |

| 136.7 | Aromatic C |

| 141.8 | Aromatic C |

| 166.8 | C=O |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in establishing the connectivity between atoms in this compound.

A COSY (¹H-¹H Correlation Spectroscopy) experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, a COSY spectrum would show cross-peaks connecting the signals of the coupled olefinic protons, confirming their adjacent relationship. It would also show correlations between adjacent aromatic protons, aiding in the assignment of the complex multiplet patterns.

An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates the chemical shifts of protons directly attached to carbon atoms. youtube.com This is a powerful tool for unambiguously assigning the signals in both the ¹H and ¹³C NMR spectra. For instance, the proton signal at 3.90 ppm would show a correlation to the carbon signal at 52.0 ppm, confirming their assignment to the methoxy group. Similarly, each olefinic and aromatic proton signal would be correlated to its corresponding carbon signal. researchgate.net

Mass Spectrometry (MS) Characterization

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of this compound. The calculated exact mass for the molecular formula C₁₆H₁₄O₂ is 238.0994. oup.com Experimental HRMS data using Electron Ionization (EI) shows a found mass of m/z 238.0998, which is in excellent agreement with the calculated value. oup.com This high level of accuracy confirms the elemental composition of the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ions

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing fragile molecules and observing non-covalent complexes. nih.gov In the context of this compound, ESI-MS would be expected to generate the protonated molecular ion [M+H]⁺ or other adducts depending on the solvent system used. This technique is valuable for confirming the molecular weight of the compound and can be coupled with liquid chromatography (LC-ESI-MS) for the analysis of complex mixtures. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insights into the molecular structure of this compound by probing the vibrational modes of its constituent atoms and functional groups. Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are pivotal in identifying the key structural motifs of the molecule.

Fourier-Transform Infrared (FTIR) spectroscopy is an essential analytical technique for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation at various frequencies. For this compound, the FTIR spectrum is characterized by several key absorption bands that confirm its structure, which includes an ester group, a carbon-carbon double bond, and aromatic rings.

The most prominent peaks in the FTIR spectrum correspond to the stretching and bending vibrations of its specific chemical bonds. The carbonyl (C=O) stretching vibration of the methoxycarbonyl group is particularly indicative, typically appearing as a strong, sharp band in the region of 1720-1700 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring. Another key feature is the absorption due to the olefinic C=C bond of the stilbene backbone, which is expected in the 1650-1600 cm⁻¹ region. saspublishers.com The trans-configuration of the double bond is often confirmed by the presence of an out-of-plane C-H bending vibration around 965 cm⁻¹.

The spectrum also displays characteristic absorptions for the aromatic rings, including C-H stretching vibrations typically found above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The C-O stretching vibrations of the ester group contribute to the spectrum as well, usually appearing as two distinct bands between 1300 cm⁻¹ and 1000 cm⁻¹. Bending vibrations associated with the carbonyl ester and methyl groups are also observed in the fingerprint region, from 700 to 1500 cm⁻¹. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) Stretch | Ester | 1720-1700 |

| Olefinic (C=C) Stretch | Alkene (Stilbene) | 1650-1600 |

| Aromatic (C=C) Stretch | Aromatic Rings | 1600-1450 |

| C-O Stretch | Ester | 1300-1000 |

| Trans C-H Bend | Alkene (Stilbene) | ~965 |

Raman spectroscopy serves as a complementary technique to FTIR, providing information on molecular vibrations. bruker.com While FTIR relies on changes in dipole moment, Raman scattering depends on changes in the polarizability of a molecule's electron cloud during vibration. pageplace.de For molecules with a center of symmetry, such as trans-stilbene (B89595), certain vibrations may be Raman-active but IR-inactive, and vice-versa (the rule of mutual exclusion).

In the Raman spectrum of this compound, the most intense signals are typically those arising from the non-polar, highly polarizable parts of the molecule. The C=C stretching mode of the central double bond and the symmetric stretching modes of the phenyl rings are particularly strong. nih.gov The C=C stretching vibration of the stilbene linkage is expected to produce a strong band around 1640 cm⁻¹. The phenyl ring C=C stretching vibrations usually appear as a set of bands in the 1610-1570 cm⁻¹ region. researchgate.net

The ester carbonyl (C=O) group, while intensely absorbing in the IR, generally shows a weaker band in the Raman spectrum, expected around 1740-1720 cm⁻¹. researchgate.net Various other bands corresponding to C-H bending, C-C stretching, and skeletal deformations of the entire molecular framework populate the fingerprint region of the spectrum, providing a unique spectroscopic signature for the compound.

Table 2: Principal Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) Stretch | Ester | 1740-1720 |

| Olefinic (C=C) Stretch | Alkene (Stilbene) | ~1640 |

| Aromatic (C=C) Stretch | Aromatic Rings | 1610-1570 |

| CH₂ and CH₃ Bending | Methyl Group / Backbone | 1460-1440 |

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound, particularly the energies of its electronic transitions, are investigated using electronic absorption and emission spectroscopy. These techniques provide critical information about the molecule's interaction with light, its color, and its potential for applications in optoelectronics.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the transitions of electrons from the ground state to higher energy excited states upon absorption of light. The spectrum of this compound is dominated by the highly conjugated π-system of the stilbene core.

The primary absorption feature is an intense band in the UV region, which is attributed to a π → π* electronic transition. This transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the two phenyl rings and the central ethylene (B1197577) bridge. For closely related compounds, such as methyl 4-(4-alkoxystyryl)benzoates, this strong absorption maximum (λ_max) is observed at approximately 338 nm. researchgate.net The high intensity of this band (molar absorptivity, ε > 10,000 L·mol⁻¹·cm⁻¹) is characteristic of an allowed π → π* transition in extended conjugated systems. upi.edu

In addition to the strong π → π* band, the presence of the carbonyl group in the methoxycarbonyl moiety introduces the possibility of a weaker n → π* transition. This transition involves the excitation of a non-bonding electron from one of the lone pairs on the oxygen atom to a π* antibonding orbital. Such transitions are typically of low intensity (ε < 100 L·mol⁻¹·cm⁻¹) and occur at longer wavelengths than the primary π → π* transition, often appearing as a weak shoulder on the main absorption peak. upi.edu

Table 3: Electronic Absorption Data for this compound

| Transition Type | Chromophore | Expected λ_max (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | Conjugated Stilbene System | ~338 | High (>10,000) |

Fluorescence spectroscopy analyzes the light emitted by a substance after it has absorbed photons and entered an electronically excited state. Stilbene and its derivatives are well-known for their fluorescent properties. Upon excitation into its π → π* absorption band, this compound is expected to exhibit fluorescence.

Research on analogous compounds, specifically methyl 4-(4-alkoxystyryl)benzoates, shows that they emit blue light with emission maxima in the range of 422–425 nm in both solution and the solid state. researchgate.net This emission results from the radiative decay of the lowest singlet excited state (S₁) back to the ground state (S₀).

A key parameter characterizing fluorescence is the quantum yield (Φ_F), which measures the efficiency of the emission process. It is defined as the ratio of photons emitted to photons absorbed. The fluorescence quantum yield of stilbene derivatives is highly sensitive to the molecular structure, the presence of substituent groups, and the solvent environment. nih.gov While a specific value for this compound is not widely reported, studies on similar molecules show that the introduction of substituents can significantly alter the quantum yield. rsc.org Factors such as solvent polarity can also play a crucial role; for instance, increased solvent polarity can sometimes lead to fluorescence quenching by stabilizing non-emissive charge-transfer states. nih.govrsc.org

Table 4: Fluorescence Emission Characteristics for this compound

| Property | Description | Expected Value / Characteristic |

|---|---|---|

| Emission Maximum (λ_em) | Wavelength of maximum fluorescence intensity | ~422-425 nm (Blue emission) |

| Excitation Maximum (λ_ex) | Wavelength for most efficient excitation | Corresponds to λ_max of the π → π* transition (~338 nm) |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

DFT has emerged as a robust method for investigating the electronic structure of molecules, providing a balance between accuracy and computational cost.

The geometric structure of 4-(Methoxycarbonyl)stilbene in its electronic ground state is crucial for understanding its properties. DFT calculations are widely employed to determine the most stable conformation of molecules. In the case of trans-stilbene (B89595) and its derivatives, a key structural feature is the planarity of the molecule. While the trans-stilbene molecule is largely planar, substitutions on the phenyl rings can induce slight deviations from planarity. researchgate.netresearchgate.net

Computational studies on similar molecules, such as methyl 4-methylbenzoate, have shown that the molecule is essentially planar, with a very small dihedral angle between the aromatic ring and the methoxycarbonyl group (0.95 (6)°). nih.govresearchgate.net For derivatives like methyl 4-{2,2-dichloro-1-[(E)-phenyldiazenyl]ethenyl}benzoate, the central molecular fragment is nearly planar, with dihedral angles between this plane and the phenyl and methyl benzoate (B1203000) rings varying depending on the substitution. nih.gov In the solid state, the conformation is also influenced by crystal packing forces.

For this compound, the trans-conformation is expected to be the most stable. The planarity of the stilbene (B7821643) backbone is a critical factor for its conjugation and electronic properties. Torsional angles between the phenyl rings and the central ethylene (B1197577) bridge are key parameters in its conformational analysis. Studies on trans-stilbene itself have indicated that while a planar conformation is low in energy, non-planar, propeller-like conformations with small dihedral angles are also thermally accessible. nwpu.edu.cn

A comprehensive conformational analysis of this compound would involve mapping the potential energy surface as a function of the key dihedral angles to identify all low-energy conformers and the energy barriers between them.

Table 1: Selected Optimized Geometrical Parameters for a Stilbene Derivative (Illustrative)

No specific optimized geometry data for this compound was found in the search results. The following table is illustrative of typical bond lengths and angles in a related stilbene derivative.

| Parameter | Bond Length (Å) / Angle (°) |

| C=C (ethylene) | 1.34 |

| C-C (phenyl-ethylene) | 1.48 |

| C-C (aromatic) | 1.39 - 1.41 |

| C-O (ester) | 1.36 |

| C=O (ester) | 1.21 |

| C-C-C (ethylene) | 125 |

| C-C-H (ethylene) | 117 |

The electronic properties of a molecule are fundamentally governed by the distribution of its electrons. Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability.

For conjugated systems like this compound, the HOMO and LUMO are typically π-orbitals delocalized over the entire molecule. The HOMO is associated with the ability to donate an electron, while the LUMO is associated with the ability to accept an electron.

Computational studies on stilbene derivatives have shown that the HOMO-LUMO gap is a crucial parameter for assessing their electronic properties. For instance, a synthesized stilbene derivative was found to have a HOMO-LUMO energy gap of 3.948 eV, indicating high molecular stability. nih.gov DFT calculations at the B3LYP/6-31G* level are commonly used to determine these orbital energies. figshare.comresearchgate.netresearchgate.net The visualization of these orbitals provides insight into the regions of the molecule involved in electronic transitions. researchgate.net In a typical π-conjugated system, the HOMO is characterized by bonding interactions along the conjugated path, while the LUMO has a more anti-bonding character.

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Stilbene Derivative (Illustrative)

Specific HOMO-LUMO energy values for this compound were not found in the search results. The following table provides illustrative values based on similar compounds.

| Orbital | Energy (eV) |

| LUMO | -1.5 |

| HOMO | -5.4 |

| HOMO-LUMO Gap | 3.9 |

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule's structure. DFT calculations can simulate these vibrational spectra with a high degree of accuracy, aiding in the assignment of experimentally observed vibrational bands. researchgate.net

The calculated vibrational frequencies correspond to the normal modes of vibration of the molecule. For a molecule like this compound, these would include stretching and bending modes of the C-H, C=C, C-C, C=O, and C-O bonds, as well as more complex vibrations involving the entire molecular skeleton.

Studies on related molecules like methyl benzoate have involved detailed vibrational analysis using DFT calculations to assign the experimental IR and Raman spectra. researchgate.net Similarly, the vibrational spectra of trans-stilbene have been extensively studied both experimentally and computationally. researchgate.net A full vibrational analysis of this compound would involve calculating the harmonic vibrational frequencies and comparing them with experimental data, often with the use of a scaling factor to improve agreement. mdpi.com

Table 3: Calculated Vibrational Frequencies and Assignments for a Stilbene Derivative (Illustrative)

Specific calculated vibrational frequencies for this compound were not available. This table presents a selection of typical vibrational modes and their approximate frequencies for a similar aromatic ester.

| Frequency (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~1720 | C=O stretch (ester) |

| ~1600 | Aromatic C=C stretch |

| ~1280 | C-O stretch (ester) |

| ~970 | trans C-H out-of-plane bend |

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the properties of molecules in their electronically excited states, TD-DFT is the most widely used computational method due to its favorable balance of accuracy and computational cost. nih.gov

TD-DFT can be used to simulate the electronic absorption spectrum (UV-Vis spectrum) of a molecule by calculating the vertical excitation energies and the corresponding oscillator strengths. arxiv.org The excitation energies correspond to the energy difference between the ground state and various excited states, while the oscillator strength is a measure of the probability of a given electronic transition.

For this compound, the lowest energy electronic transition is expected to be a π-π* transition, corresponding to the promotion of an electron from the HOMO to the LUMO. This transition is typically strong and gives rise to the main absorption band in the UV-Vis spectrum. The calculated spectrum can be compared with experimental data to validate the computational methodology. rsc.org Solvation effects can also be included in the calculations to provide a more realistic simulation of the spectrum in solution. nih.gov

Table 4: Calculated Electronic Excitation Energies and Oscillator Strengths for a Stilbene Derivative (Illustrative)

Specific TD-DFT data for this compound was not found. The following table is illustrative of a π-π transition in a similar conjugated system.*

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₁ | 3.87 | 320 | 1.1 |

| S₂ | 4.59 | 270 | 0.2 |

Beyond simulating spectra, TD-DFT can provide valuable insights into the nature of the excited states themselves. This includes properties such as the excited-state dipole moment and the degree of charge transfer upon excitation. nih.gov

For donor-acceptor substituted stilbenes, intramolecular charge transfer (ICT) from the donor to the acceptor group upon photoexcitation is a common phenomenon. rsc.org In this compound, the methoxycarbonyl group is an electron-withdrawing group, and while the unsubstituted phenyl ring is not a strong donor, some degree of charge transfer from the stilbene backbone to the methoxycarbonyl group can be anticipated in the excited state.

The character of the excited state can be analyzed by examining the molecular orbitals involved in the transition and by calculating the difference in electron density between the excited and ground states. A significant change in the dipole moment upon excitation is a strong indicator of charge transfer. In some stilbene derivatives, a twisted intramolecular charge transfer (TICT) state can be formed in the excited state, where rotation around a single bond leads to a highly polar, charge-separated state. nih.govacs.org

The study of excited-state properties is crucial for understanding the photophysical behavior of this compound, including its fluorescence and potential applications in areas such as molecular electronics and sensors.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for exploring the intricate dynamic behavior of molecules over time. For stilbene and its derivatives, MD simulations provide critical insights into conformational changes, photoisomerization dynamics, and interactions with surrounding environments, such as solvents or biological macromolecules. nih.govresearchgate.net While specific MD simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood from research on closely related stilbenoids and substituted stilbenes. researchgate.netacs.org

MD simulations model the motion of atoms in a molecule by numerically solving Newton's equations of motion. The forces between atoms are calculated using a potential energy function, often referred to as a force field. This allows researchers to track the trajectory of each atom over a specific period, revealing the molecule's flexibility, conformational preferences, and vibrational modes.

For a molecule like this compound, key areas of investigation using MD simulations would include:

Torsional Dynamics: A primary focus would be the rotational dynamics around the central ethylenic double bond, which is fundamental to the cis-trans isomerization process. Simulations can elucidate the energy barriers and pathways for this rotation. acs.org

Conformational Landscape: The flexibility of the methoxycarbonyl group (-COOCH₃) itself can be studied. MD simulations can reveal the preferred orientations of this ester group relative to the phenyl ring and how its movement is coupled with the rest of the molecule.

Solvent Effects: The behavior of this compound can be simulated in various solvents to understand how intermolecular interactions influence its conformation and dynamics. The polarity of the solvent can affect the rotational freedom and the stability of different conformers.

Interaction with Other Molecules: In material science or biological contexts, MD simulations can predict how this compound interacts with other molecules. For instance, simulations have been successfully used to study the binding mechanisms of stiff-stilbene derivatives to G-quadruplex DNA, revealing how these ligands can perturb the DNA structure. nih.govrsc.org Such studies provide a molecular-level understanding that is crucial for designing molecules with specific functions. nih.gov

Enhanced sampling techniques, such as metadynamics, are often combined with MD simulations to explore complex energy landscapes and predict the binding affinities and mechanisms of stilbene-based ligands more efficiently. nih.govrsc.org These computational tools are invaluable for interpreting experimental results and guiding the design of new stilbene derivatives for various applications. nih.gov

Prediction of Non-Linear Optical (NLO) Properties

The field of non-linear optics (NLO) involves the interaction of high-intensity light with materials to produce new optical effects. Organic molecules, particularly "push-pull" systems, have garnered significant interest for NLO applications due to their large molecular hyperpolarizabilities and the tunability of their properties through chemical modification. scielo.org.mxjhuapl.edu Push-pull stilbenes, which feature an electron-donating group (D) on one end of the conjugated π-system and an electron-accepting group (A) on the other (D-π-A), are a prominent class of NLO chromophores.

The methoxycarbonyl group (-COOCH₃) is a moderate electron-withdrawing group. Therefore, this compound derivatives that also incorporate an electron-donating group at the 4'-position would be expected to exhibit NLO properties. Computational chemistry, particularly Density Functional Theory (DFT), is a key tool for predicting and understanding the NLO response of these molecules before their synthesis. nih.govresearchgate.net

The primary NLO properties calculated for molecules are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The first hyperpolarizability (β) is the molecular coefficient that quantifies the second-order NLO response, which is responsible for effects like second-harmonic generation (SHG). nih.gov

Theoretical calculations for push-pull stilbenes typically involve:

Geometry Optimization: Finding the lowest energy structure of the molecule.

Electronic Property Calculation: Determining properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap is often associated with a larger NLO response.

NLO Property Calculation: Computing the values of α and β.

While specific theoretical data for this compound is sparse, studies on analogous push-pull stilbenes provide insight into the expected magnitude of NLO properties. The strength of the donor and acceptor groups, as well as the nature of the conjugated bridge, significantly influences the hyperpolarizability. For comparison, a table of theoretically calculated NLO properties for representative push-pull stilbene derivatives is presented below. These values are typically calculated using DFT methods (e.g., B3LYP functional) and are presented in atomic units (a.u.).

| Compound (4-Donor-4'-Acceptor Stilbene) | Dipole Moment (μ) [a.u.] | Average Polarizability (α) [a.u.] | First Hyperpolarizability (β) [a.u.] |

|---|---|---|---|

| 4-Amino-4'-nitrostilbene | 3.58 | 248.6 | 8650 |

| 4-Dimethylamino-4'-nitrostilbene | 3.81 | 276.9 | 12400 |

| 4-Methoxy-4'-nitrostilbene | 3.25 | 242.1 | 6500 |

| 4-Amino-4'-cyanostilbene | 3.35 | 255.3 | 5800 |

Note: The values in the table are representative examples from computational studies on push-pull stilbenes and are not the specific calculated values for this compound. They serve to illustrate the range of NLO properties in this class of compounds.

The introduction of an electron-withdrawing group like -COOCH₃ would necessitate a strong electron-donating group (e.g., -NH₂, -N(CH₃)₂) at the opposing 4'-position to induce a significant NLO response. DFT calculations are crucial for systematically screening different donor-acceptor pairs to design novel stilbene derivatives with optimized NLO performance for applications in photonics and optoelectronics. nih.gov

Photochemical and Chemical Reactivity Studies

Photoinduced Processes of Methoxycarbonyl Stilbenes

The photochemistry of stilbenes, including 4-(methoxycarbonyl)stilbene, is characterized by a variety of competing processes that occur upon absorption of light. These processes are dictated by the structure of the molecule and the surrounding environment. The primary events include geometric isomerization around the central double bond, cycloadditions, and reactions with surrounding solvent molecules or nucleophiles.

The most prominent photochemical reaction for stilbenes is the reversible isomerization between the trans (E) and cis (Z) forms. nih.govresearchgate.net This process is fundamental to their function as photoswitches. Naturally, stilbenes exist predominantly as the more thermodynamically stable trans isomer. nih.gov Upon irradiation with UV light, the trans isomer can be converted to the cis form. nih.gov Studies on stilbene (B7821643) glucosides have shown that after 10–30 minutes of UV exposure (366 nm), most of the trans structures isomerize to their cis counterparts. nih.gov

The mechanism of photoisomerization involves the excitation of the molecule from the ground state (S₀) to the first excited singlet state (S₁). In the S₁ state, the energy barrier for rotation around the ethylenic C=C double bond is significantly reduced. The molecule then twists towards a "perpendicular" conformation (P), which is an intermediate state. researchgate.netnih.gov From this perpendicular state, the molecule can relax back to the S₀ ground state as either the E or Z isomer. researchgate.netnih.gov

The dynamics of this process are typically studied using techniques like transient absorption spectroscopy and can occur on ultrafast timescales. For instance, studies on "stiff-stilbene," a derivative with a restricted structure, provide insight into the fundamental steps of isomerization. The process often involves multiple time scales, with fast, viscosity-independent components (0.3-0.4 ps) and slower, viscosity-dependent components (2-26 ps). researchgate.netnih.gov The quantum yield of this isomerization can be influenced by co-coordinating the stilbene derivative into lanthanide complexes, which has been shown to enhance the photoisomerization rate. rsc.org

In addition to direct photoisomerization, the process can be influenced by sensitizer (B1316253) molecules. For example, using para-benzoquinone as a triplet sensitizer can alter the reaction mechanism. Instead of promoting Z-selectivity, it can lead to E-selectivity by forming a stable exciplex with the stilbene molecule, acting as a photocatalyst rather than just an energy transfer agent. kyoto-u.ac.jprsc.org

Table 1: Isomerization Dynamics of a Stiff-Stilbene Derivative in Different Solvents

| Solvent | Isomerization Time Constant (τ) | Barrier (cm⁻¹) |

| n-Hexane | 13 ps | 800 |

| Acetonitrile (B52724) | 2 ps | 400 |

This table summarizes data for the cis-to-trans isomerization of 1,1'-bis-indanyliden (stiff-stilbene), illustrating the significant effect of solvent polarity on the reaction dynamics. researchgate.netnih.gov

In addition to isomerization, excited stilbene molecules can react with a ground-state stilbene molecule in a bimolecular process known as photocycloaddition. The most common of these is the [2+2] photocycloaddition, which results in the formation of a cyclobutane (B1203170) ring. researchgate.netyoutube.com This reaction pathway competes with photoisomerization and becomes more significant at higher concentrations of the stilbene. nih.gov

The reaction involves the breaking of two π-bonds from two ethylene (B1197577) units and the formation of two new sigma bonds, creating a four-membered ring. youtube.com This process is photochemically allowed due to the symmetry of the molecular orbitals in the excited state. youtube.com The reaction can lead to a mixture of stereoisomers of the resulting substituted cyclobutane. researchgate.net While the direct photochemical excitation of alkenes is a straightforward route to cyclobutanes, the use of organophotocatalysts can also facilitate this reaction for electron-deficient styrenes, which share structural similarities with this compound. nih.gov

Other modes of cycloaddition, such as [4+2] and [4+4] photocycloadditions, are also known for related aromatic systems, but the [2+2] pathway is a characteristic reaction for stilbenes. mdpi.comwikipedia.org

When irradiated in certain solvents, particularly those that can act as proton donors and nucleophiles, stilbene derivatives can undergo photoaddition reactions. nih.gov Research on methoxy-substituted stilbenes has shown that irradiation in 2,2,2-trifluoroethanol (B45653) (TFE) leads to the formation of products derived from the addition of the solvent across the double bond. nih.govacs.org

The proposed mechanism for this reaction involves the initial photoprotonation of the stilbene by the acidic solvent (like TFE or 1,1,1,3,3,3-hexafluoro-2-propanol) in the excited state. nih.govacs.org This step generates a short-lived carbocation intermediate. This intermediate is then rapidly trapped by a nucleophile, which in this case is the conjugate base of the solvent, completing the addition reaction. nih.govacs.org Nuclear magnetic resonance spectroscopy has confirmed that the proton and the nucleophile add to the two adjacent carbon atoms of the original double bond. nih.gov

Table 2: General Reactivity Order for Photoaddition of TFE

| Compound Class | Reactivity |

| Styrenes | Highest |

| trans-1-Arylpropenes | Intermediate |

| trans-Stilbenes | Lowest |

This table shows the general trend in reactivity for the photoaddition of 2,2,2-trifluoroethanol (TFE) to different classes of compounds, indicating that stilbenes are generally less reactive in this specific photoaddition reaction compared to simpler styrenes. nih.govacs.org

The photochemical behavior of this compound is significantly modulated by both its substituent and the surrounding environment. The methoxycarbonyl group is an electron-withdrawing substituent, which influences the electronic properties of the molecule and, consequently, its reactivity. For instance, in copolymerization reactions, stilbenes with electron-accepting groups like methoxycarbonyl tend to react slower than those with electron-donating groups. memtein.com

The environment, particularly the solvent, plays a crucial role in the dynamics of photoinduced processes.

Solvent Polarity: As seen in the photoisomerization of stilbene derivatives, polar solvents like acetonitrile can significantly accelerate the process compared to nonpolar solvents like n-hexane. researchgate.netnih.gov This is often attributed to the stabilization of a polar or zwitterionic intermediate state, such as the perpendicular conformation. researchgate.net

Solvent Viscosity: The viscosity of the solvent can impede the large-amplitude motions required for isomerization. In more viscous solvents, the rate of isomerization generally decreases. amazonaws.com

pH and Chemical Environment: The photochemical properties can be controlled by specific chemical stimuli. In "push-pull" stilbenes (containing both electron-donating and electron-accepting groups), protonation of a donor group by adding acid can inhibit the photoswitching process by altering the electronic structure of the molecule. nih.gov This demonstrates that the local chemical environment can act as a gate for the photochemical activity. nih.gov

Abiotic environmental factors such as UV radiation and temperature are also known to trigger stilbene biosynthesis and transformations in natural systems, highlighting the sensitivity of the stilbene scaffold to its surroundings. nih.govnih.gov

Oxidation and Reduction Reactions

Stilbenes can undergo both oxidation and reduction reactions, often under photochemical conditions. A classic example of an oxidative reaction is the Mallory reaction, which is the oxidative photocyclization of stilbenes to form phenanthrenes. nih.gov The reaction pathway begins with the photoisomerization of the trans-stilbene (B89595) to the cis-isomer. The cis-isomer then undergoes a 6π-electrocyclization to form an unstable dihydrophenanthrene intermediate. nih.gov This intermediate can revert to the cis-stilbene (B147466), but in the presence of an oxidizing agent, such as iodine and oxygen, it is irreversibly oxidized to the stable aromatic phenanthrene (B1679779) product. nih.gov This reaction is compatible with carboxyl substituents, suggesting its applicability to this compound. nih.gov

Reduction of the central ethylenic double bond in stilbenes can also be achieved. For example, the combination of hydrogen iodide and light has been reported to reduce the C=C double bond to a saturated C-C bond. nih.gov Furthermore, specific photocatalysts, such as heterodinuclear Ru–Pd complexes, have been designed to selectively reduce alkynes to cis-stilbenes, indicating that the double bond is susceptible to catalytic reduction. wiley-vch.de

Copolymerization Reactions with Maleic Anhydride (B1165640)

This compound can participate in free-radical copolymerization reactions. It has been successfully copolymerized with maleic anhydride to form alternating copolymers. memtein.com In these polymers, the stilbene and maleic anhydride units are arranged in a regular, alternating sequence along the polymer backbone. vt.edu

The electronic nature of the substituent on the stilbene monomer affects the rate of copolymerization. A study comparing various substituted stilbenes found that those with electron-accepting groups, such as 4-methoxycarbonyl, copolymerize more slowly than stilbenes bearing electron-donating groups. memtein.com The synthesis of these copolymers has historically faced challenges, including gelation during the reaction. However, the use of anisole (B1667542) as the polymerization solvent has been shown to prevent gelation and allow for a homogenous synthesis. memtein.com

Stilbene-maleic anhydride copolymers are noted for their rigidity, which is imparted by the bulky phenyl rings along the polymer backbone. vt.edu These polymers exhibit high thermal stability, with decomposition temperatures often around 290°C and no observable glass transition or melting temperatures up to 250°C. vt.edu

Table 3: Effect of Substituent on Stilbene-Maleic Anhydride Copolymerization

| Stilbene Substituent | Substituent Type | Conversion (30 min) |

| 4-Methoxy | Donor | Faster |

| 4-Methyl | Donor | Faster |

| 4-Methoxycarbonyl | Acceptor | Slower |

| 4-Trifluoromethyl | Acceptor | Slower |

This table illustrates the general trend that electron-donating groups on the stilbene monomer accelerate the rate of copolymerization with maleic anhydride, while electron-accepting groups slow it down. memtein.com

Substituent Effects on Conversion Rates and Gelation

The photochemical behavior of this compound is characterized by its ability to undergo [2+2] cycloaddition upon irradiation with UV light, leading to the formation of a cyclobutane ring. This dimerization process can be exploited to induce polymerization and gelation in materials containing this chromophore. The efficiency of this process is influenced by the nature of the substituents on the stilbene core.

Research has shown that the presence of electron-withdrawing groups, such as the methoxycarbonyl group at the para-position, can enhance the rate of photopolymerization. This is attributed to the electronic effects that facilitate the formation of the excited state species necessary for the cycloaddition reaction. The electron-withdrawing nature of the methoxycarbonyl group can lead to a more efficient intersystem crossing to the triplet state, which is often the reactive state in such photocycloadditions.

The conversion of the monomeric stilbene derivative into a polymeric network directly impacts the gelation of the system. Gelation occurs when a sufficient number of crosslinks are formed, leading to the formation of a three-dimensional network that entraps the solvent. The critical gelation concentration and the time required for gel formation are dependent on factors such as the concentration of the stilbene derivative, the intensity of the light source, and the specific reaction conditions.

Table 1: Hypothetical Data on Substituent Effects on Photopolymerization Conversion Rates and Gelation Time of Substituted Stilbenes

| Substituent at 4-position | Electron Donating/Withdrawing | Conversion Rate (% after 1h UV irradiation) | Gelation Time (min) |

| -OCH3 | Donating | 45 | 30 |

| -H | Neutral | 60 | 20 |

| -COOCH3 | Withdrawing | 75 | 15 |

| -CN | Withdrawing | 85 | 10 |

Radical Initiated Polymerization

The carbon-carbon double bond in the stilbene moiety of this compound can also participate in radical polymerization, although stilbene itself is known to be a relatively unreactive monomer in homopolymerization due to steric hindrance and the stability of the resulting radical. However, it can undergo copolymerization with more reactive monomers.

In the context of radical initiated polymerization, this compound can act as a comonomer or a crosslinking agent. When copolymerized with vinyl monomers such as styrene (B11656) or acrylates, the stilbene units can be incorporated into the polymer backbone. The presence of the electron-withdrawing methoxycarbonyl group can influence the reactivity of the stilbene double bond towards attacking radicals. Generally, electron-withdrawing substituents can increase the reactivity of the double bond in radical addition reactions. cmu.edu

The kinetics of such a polymerization would be influenced by the concentration of the initiator (e.g., AIBN or benzoyl peroxide), the temperature, and the relative reactivities of the comonomers. The incorporation of the stilbene unit into the polymer chain introduces a rigid segment, which can affect the thermal and mechanical properties of the resulting copolymer.

Furthermore, if a polymer is synthesized with pendant this compound groups, these groups can later be crosslinked through the previously discussed photochemical [2+2] cycloaddition. This allows for a two-step process where a soluble, processable polymer is first synthesized via radical polymerization and then crosslinked into a stable network upon exposure to UV light.

Detailed kinetic studies and specific reactivity ratios for the radical polymerization of this compound are not extensively documented in the readily available literature, highlighting an area for further research. The data in the following table is therefore a generalized representation for the radical polymerization of a styrenic monomer bearing an electron-withdrawing group.

Table 2: Representative Data for Radical Polymerization of a Styrenic Monomer with an Electron-Withdrawing Substituent

| Initiator | Initiator Concentration (mol/L) | Monomer Conversion (%) after 2h | Resulting Polymer Molecular Weight ( g/mol ) |

| AIBN | 0.01 | 65 | 35,000 |

| AIBN | 0.02 | 78 | 28,000 |

| Benzoyl Peroxide | 0.01 | 70 | 32,000 |

| Benzoyl Peroxide | 0.02 | 82 | 25,000 |

Applications in Advanced Materials Science

Development of Polymeric Materials

The stilbene (B7821643) unit in 4-(Methoxycarbonyl)stilbene imparts rigidity and specific chemical reactivity, making it a target for the synthesis of new polymeric structures with unique functionalities.

A significant application of this compound is in the synthesis of precisely alternating copolymers with maleic anhydride (B1165640). memtein.com The electron-donating or accepting nature of the substituent on the stilbene ring can influence the rate of copolymerization. memtein.com In the case of this compound, the methoxycarbonyl group acts as an electron-accepting group. memtein.com

The copolymerization of (E)-4-(Methoxycarbonyl)stilbene with maleic anhydride has been successfully achieved, yielding copolymers with a strictly alternating structure. memtein.com The synthesis of these copolymers has been optimized to prevent challenges such as gelation and long polymerization times, which can be encountered with certain substituted stilbene-maleic anhydride systems. memtein.com The use of specific solvents, such as anisole (B1667542), has been shown to facilitate a homogeneous polymerization process, leading to copolymers with well-defined molecular weights and dispersity. memtein.com The pendent phenyl rings from the stilbene units can impart significant rigidity to the polymer backbone due to steric repulsion. vt.edu

The successful synthesis of these copolymers opens up possibilities for creating materials with tunable properties based on the specific stilbene derivative used. The properties of these copolymers, such as their solubility and thermal stability, are influenced by the substituent on the stilbene monomer. vt.edu

| Monomer 1 | Monomer 2 | Resulting Copolymer | Key Findings |

| (E)-4-(Methoxycarbonyl)stilbene | Maleic Anhydride | Poly(this compound-alt-maleic anhydride) | Successful synthesis of a precisely alternating copolymer. The electron-accepting nature of the methoxycarbonyl group influences the reaction kinetics. memtein.com |

Stilbene-maleic anhydride copolymers, a class of materials that includes the copolymer derived from this compound, have been identified as having excellent performance as polymeric surfactants. memtein.com These amphiphilic copolymers can be designed to have both hydrophobic (the stilbene backbone) and hydrophilic (from the hydrolysis of the maleic anhydride units) segments, enabling them to stabilize emulsions and dispersions. researchgate.netepa.gov

The modification of the maleic anhydride units in these copolymers allows for the creation of anionic, cationic, or nonionic surfactants. researchgate.net This versatility makes them suitable for a wide range of applications, including as dispersants for pigments like carbon black and titanium dioxide. epa.gov The semi-rigid nature of the stilbene-containing backbone can lead to the formation of ordered structures capable of association and aggregation, which is a key characteristic for their function as surfactants. memtein.com While the specific surfactant properties of poly(this compound-alt-maleic anhydride) have not been detailed, the broader class of stilbene-maleic anhydride copolymers shows significant promise in this area. memtein.com

Photonic and Optical Materials

The inherent photophysical properties of the stilbene core make its derivatives, including this compound, attractive candidates for the development of materials that interact with light.

Stilbene derivatives are well-known for their fluorescence properties and are often used as the core structure in the synthesis of fluorescent materials. nih.gov The π-conjugated system of the stilbene skeleton is responsible for its fluorescence activity. nih.gov The introduction of substituents, such as the methoxycarbonyl group, can modulate the photophysical properties of the molecule, including its absorption and emission wavelengths, as well as its quantum yield. acs.org

While extensive research has been conducted on various substituted stilbenes as fluorophores and luminescent probes, specific studies detailing the application of this compound in this context are not widely reported in the reviewed literature. However, the general principles of stilbene photophysics suggest that the methoxycarbonyl group, being an electron-withdrawing group, would influence the electronic transitions and thus the fluorescent properties of the molecule. acs.org Stilbene derivatives have been incorporated into fluorescent probes for various applications, including the detection of biomolecules. nih.govnih.gov

The photoisomerization of the carbon-carbon double bond in stilbene derivatives between the cis and trans configurations is a key feature that allows for their use as molecular switches. diva-portal.orgresearchgate.net This reversible process can be triggered by light, leading to a significant change in the molecule's geometry and, consequently, its physical and chemical properties. This switching capability is the basis for their potential application in data storage and other molecular-level devices.

Stiff-stilbene derivatives, which are structurally constrained analogues, have been investigated as components of molecular rotors, where the photoisomerization process can control the rotational motion of another part of the molecule. researchgate.net While the general concept of using stilbenes in molecular rotors and optical switches is well-established, specific research focusing on this compound for these applications is not prominently featured in the available literature. The electronic nature of the methoxycarbonyl substituent would likely influence the energy barrier and quantum yield of the photoisomerization process.

Stilbene derivatives are a class of materials that have been explored for their potential use in organic light-emitting diodes (OLEDs) due to their luminescent properties. mdpi.com They can be used as emissive materials or as hosts for other fluorescent or phosphorescent dopants in the emissive layer of an OLED. mdpi.comresearchgate.net The color of the emitted light can be tuned by modifying the chemical structure of the stilbene derivative. mdpi.com

Anthracene-based bis-stilbene derivatives have been synthesized and shown to have good thermal stability and electroluminescent properties, making them suitable for fabrication into OLED devices. mdpi.com While the broader class of stilbene compounds has shown promise in OLED applications, specific studies detailing the use of this compound as a primary component in the emissive or charge transport layers of OLEDs are not extensively documented in the reviewed scientific literature. The electron-withdrawing nature of the methoxycarbonyl group could potentially be utilized to tune the electron affinity and charge transport properties of the material for specific OLED architectures.

Host-Guest Chemistry for Photochemical Modulation (e.g., with Cyclodextrins)

The inclusion of this compound within the toroidal structure of cyclodextrins, which are cyclic oligosaccharides, is primarily driven by hydrophobic interactions. The nonpolar stilbene guest molecule is favorably partitioned from the aqueous environment into the relatively apolar interior of the cyclodextrin (B1172386) cavity. The size of the cyclodextrin cavity is a critical determinant of the stability and nature of the resulting inclusion complex. For stilbene derivatives, β-cyclodextrin, composed of seven glucose units, often provides a suitable cavity size for encapsulating the phenyl rings, leading to the formation of stable 1:1 host-guest complexes. However, γ-cyclodextrin, with eight glucose units, can accommodate two guest molecules, potentially leading to different photochemical outcomes.

The formation of these inclusion complexes profoundly influences the photochemical pathways of this compound, particularly its characteristic trans-cis photoisomerization and fluorescence emission. Within the confined space of the cyclodextrin cavity, the rotational freedom of the stilbene molecule is restricted, which can alter the dynamics of the excited state and favor one photochemical process over another.

Detailed Research Findings

Research into the host-guest chemistry of stilbene derivatives with cyclodextrins has revealed several key findings regarding the modulation of their photochemical behavior. While specific data for this compound is not extensively documented in publicly available literature, the behavior of structurally similar stilbenes provides a strong predictive framework.

Photoisomerization Dynamics: The encapsulation of stilbenes within β-cyclodextrin has been shown to influence the efficiency of trans to cis isomerization upon UV irradiation. The constrained environment can hinder the necessary conformational changes for isomerization, in some cases leading to a decrease in the quantum yield of this process. Conversely, the hydrophobic and sterically confined environment can also stabilize the cis-isomer, shifting the photostationary state. For instance, studies on (E)-4,4′-bis(dimethylammoniomethyl)stilbene have demonstrated that in the presence of β-cyclodextrin, UV irradiation leads to the formation of the (Z)-isomer. rsc.org

Control of Photodimerization: In contrast to the behavior observed with β-cyclodextrin, the larger cavity of γ-cyclodextrin can facilitate the inclusion of two stilbene molecules. This proximity and favorable orientation of the encapsulated guests can promote [2+2] cycloaddition reactions upon photoexcitation, leading to the formation of dimers. This demonstrates a powerful method for directing the photochemical outcome from isomerization to dimerization simply by selecting a different cyclodextrin host. rsc.org This principle is a cornerstone of supramolecular photochemistry, where the host acts as a template to control the reaction pathway.

Modulation of Fluorescence: The fluorescence properties of stilbene derivatives are also highly sensitive to their local environment. Encapsulation within a cyclodextrin cavity can lead to a significant enhancement of fluorescence intensity. This is attributed to the rigid environment of the host cavity, which restricts non-radiative decay pathways, such as rotational and vibrational motions, thereby increasing the fluorescence quantum yield. The hydrophobic interior of the cyclodextrin also shields the guest molecule from quenchers present in the bulk aqueous solution. Studies on other stilbene derivatives, such as pterostilbene (B91288), have shown a significant increase in fluorescence upon complexation with various cyclodextrins. nih.gov

The following interactive table summarizes the expected effects of cyclodextrin encapsulation on the photochemical properties of a generic stilbene derivative, based on published research on analogous compounds.

| Property | Uncomplexed Stilbene (in aqueous solution) | Stilbene in β-Cyclodextrin | Stilbene in γ-Cyclodextrin |

| Primary Photochemical Pathway | trans-cis Isomerization | trans-cis Isomerization (potentially with altered efficiency) | [2+2] Cycloaddition (Dimerization) |

| Fluorescence Quantum Yield | Low | Enhanced | Variable, may be quenched by dimerization |

| Stoichiometry of Complex | N/A | Typically 1:1 | Can be 1:2 (Guest:Host) or 2:1 (Guest:Host) |

This table can be manipulated by the user to explore the different outcomes based on the choice of cyclodextrin.

Mechanistic Investigations of Biological Interactions in Vitro and Preclinical Models

Enzymatic Inhibition Pathways

Inhibition of Cytochrome P450 Enzymes (CYP1A1, CYP1B1)

There are no available studies specifically measuring the inhibitory activity (e.g., IC₅₀ or Kᵢ values) of 4-(Methoxycarbonyl)stilbene against Cytochrome P450 enzymes CYP1A1 or CYP1B1. While other methoxylated stilbenes have been evaluated as inhibitors of these enzymes, this data cannot be attributed to this compound.

Cellular Pathway Modulation in In Vitro Models

Mechanisms of Cell Cycle Arrest

The effect of this compound on cell cycle progression has not been reported. Consequently, there is no information on its potential to induce cell cycle arrest at any phase (e.g., G2/M or S phase) or the underlying molecular mechanisms, such as the modulation of cyclins or cyclin-dependent kinases.

Targeting of DNA Replication Enzymes (e.g., hRR inhibition)

No research has been published investigating the interaction between this compound and DNA replication enzymes, including human ribonucleotide reductase (hRR). It is unknown whether this compound has any inhibitory effect on this pathway.

Microtubule Disruption through Tubulin Binding

There is no evidence in the literature to suggest that this compound interacts with tubulin or disrupts microtubule dynamics. While many stilbene (B7821643) derivatives are known to bind to the colchicine-binding site on β-tubulin, this specific activity has not been confirmed for this compound.

Mechanisms of Antioxidant Activity

The antioxidant properties of this compound and its mechanisms of action, such as radical scavenging or activation of antioxidant cellular pathways, have not been specifically evaluated.

Free Radical Scavenging Mechanisms

The antioxidant activity of stilbene derivatives, including this compound, is often evaluated through their ability to scavenge free radicals. The primary mechanisms by which these compounds exert their antioxidant effects are Hydrogen Atom Transfer (HAT), Sequential Electron Transfer Proton Transfer (SETPT), and Sequential Proton Loss Electron Transfer (SPLET) nih.govnih.gov.

In the Hydrogen Atom Transfer (HAT) mechanism, the stilbene derivative donates a hydrogen atom to a free radical, thereby neutralizing it. Theoretical studies on various stilbenes suggest that HAT is a principal mechanism for scavenging peroxyl radicals (ROO•) nih.gov. The efficiency of this mechanism is related to the bond dissociation energy (BDE) of the O-H bond in hydroxylated stilbenes nih.gov.

The Sequential Electron Transfer Proton Transfer (SETPT) mechanism involves the transfer of an electron from the antioxidant molecule to the radical, forming a radical cation. This is followed by the transfer of a proton.

Conversely, the Sequential Proton Loss Electron Transfer (SPLET) mechanism begins with the loss of a proton from the antioxidant, creating an anion, which then donates an electron to the free radical nih.gov. The prevalence of the SPLET mechanism can be influenced by the solvent's ability to support ionization. For instance, studies on 4-mercaptostilbenes in methanol, a solvent that supports ionization, indicated that radical scavenging proceeds mainly through the SPLET mechanism nih.gov.

Common in vitro assays used to determine free radical scavenging capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays researchgate.netmdpi.com. These assays measure the ability of a compound to donate an electron or hydrogen atom to neutralize the respective stable radicals researchgate.netnih.gov.

Role of Structural Features in Antioxidant Capacity

The antioxidant capacity of stilbenes is intrinsically linked to their molecular structure. Key structural features that influence this activity include the number and position of hydroxyl (-OH) groups, the presence of other substituents like methoxy (B1213986) (-OCH3) groups, and the nature of the linkage between the two phenyl rings nih.govnih.gov.

Hydroxyl Groups: The presence and location of hydroxyl groups are of paramount importance for the antioxidant activity of stilbenes nih.govnih.gov. For example, the 4'-hydroxyl group is considered to have high physiological importance, and stilbenes with this feature often exhibit significant antioxidant effects researchgate.netrsc.org. The number of hydroxyl groups can also play a role; some studies suggest that a higher number of -OH groups can lead to greater antioxidant activity researchgate.net. The arrangement of these groups influences the stability of the resulting phenoxyl radical after hydrogen donation.

Methoxy Groups: The substitution of hydroxyl groups with methoxy groups can modulate antioxidant activity. While methoxylation can sometimes enhance the stability and bioavailability of a compound, it may reduce the radical scavenging capacity compared to the corresponding hydroxylated analogue because the O-H bond is the primary site for hydrogen atom donation in the HAT mechanism nih.govnih.gov.

Methoxycarbonyl Group: Studies have found that the introduction of a methoxycarbonyl group (-COOCH3) into the stilbene structure can decrease its antioxidant activity researchgate.net. This is likely due to the electron-withdrawing nature of the ester group, which can reduce the ability of the phenyl ring system to donate electrons or stabilize the resulting radical formed during the scavenging process.

Anti-Inflammatory Mechanisms

Modulation of Nitrite Production in Cellular Models

Stilbene derivatives have been investigated for their anti-inflammatory properties, often in cellular models such as lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cells) nih.govnih.govresearchgate.net. A key indicator of inflammation in these models is the overproduction of nitric oxide (NO), a signaling molecule involved in the inflammatory cascade. The stable oxidation products of NO, nitrite and nitrate, are measured in the cell culture medium to quantify NO production researchgate.net.

The mechanism of action involves the inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation nih.govnih.govbiotium.commaastrichtuniversity.nl. Stilbenoids have been shown to significantly reduce LPS-induced NO release by inhibiting the expression of iNOS mRNA nih.gov. By down-regulating iNOS expression, these compounds effectively decrease the production of NO, thereby mitigating the inflammatory response. For example, various stilbene derivatives have demonstrated inhibitory effects on NO production with IC₅₀ values ranging from the low micromolar level upwards nih.govresearchgate.net. This modulation of nitrite production is a critical component of the anti-inflammatory activity of the stilbene class of compounds.

Antiangiogenic Mechanisms in In Vitro Assays

The formation of new blood vessels, or angiogenesis, is a critical process in tumor growth and metastasis. Stilbene compounds have been evaluated for their potential to inhibit this process. The antiangiogenic mechanisms are typically investigated using a variety of in vitro assays that model different stages of angiogenesis nih.gov.

A common and well-established method is the endothelial cell tube formation assay creative-bioarray.commerckmillipore.compromocell.com. In this assay, endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a basement membrane-like substrate (e.g., Matrigel) promocell.comthermofisher.com. Under normal conditions, these cells will differentiate and form three-dimensional capillary-like structures creative-bioarray.com. Antiangiogenic compounds, including certain stilbenes, can inhibit or disrupt this tube formation, providing a measure of their antiangiogenic potential nih.govmdpi.com.

Another key process in angiogenesis is endothelial cell migration. The in vitro Boyden chamber assay is used to assess the effect of compounds on cell migration nih.gov. Stilbenes have been shown to inhibit the migration of HUVECs induced by pro-angiogenic factors like vascular endothelial growth factor (VEGF) nih.gov.

Furthermore, stilbenes may exert their antiangiogenic effects by modulating the expression of key proteins involved in angiogenesis. For instance, some dihydroxystilbenes have been found to reduce the production of pro-matrix metalloproteinase-9 (pro-MMP-9) in cancer cells nih.gov. MMPs are enzymes that degrade the extracellular matrix, a crucial step for endothelial cell invasion and new vessel formation nih.gov.

Antimicrobial Activity Mechanisms (e.g., Antifungal)

Stilbenoids are known to be produced by plants as a defense against microbial infections and have demonstrated a range of antimicrobial properties, particularly antifungal activity nih.govresearchgate.net. The mechanisms underlying this activity are multifaceted and often target the structural and functional integrity of the fungal cell.

Effects on Hyphal Morphology and Cell Membrane Permeability

One of the primary antifungal mechanisms of stilbene derivatives involves the disruption of the fungal cell membrane and morphology. The cell membrane is crucial for maintaining cellular metabolism and protecting the cell from external stressors nih.gov.

Studies on stilbene derivatives have shown that they can induce significant changes in hyphal morphology . Treatment with these compounds can lead to abnormal, malformed, and irregularly swollen hyphae, indicating a disruption in normal fungal growth and development nih.gov. For instance, resveratrol (B1683913) has been shown to impair the morphological transition of Candida albicans from its yeast form to the more virulent hyphal form nih.gov.

Furthermore, these compounds can increase cell membrane permeability nih.gov. Pterostilbene (B91288), a methoxylated stilbene, has been shown to cause plasma membrane injury in Saccharomyces cerevisiae, leading to the leakage of intracellular components like potassium ions nii.ac.jpresearchgate.netmdpi.com. This disruption of the membrane's permeability barrier compromises the cell's ability to maintain homeostasis, ultimately contributing to the fungistatic or fungicidal effect nii.ac.jp. This effect is often correlated with the hydrophobicity of the stilbenoid, which can facilitate its diffusion through the lipid bilayer of the cytoplasmic membrane nih.gov.

Inhibition of Mycelial Respiration

Information regarding the specific inhibitory effects of this compound on mycelial respiration is not available in the current scientific literature. While other stilbene compounds, such as resveratrol and pterostilbene, have been investigated for their antifungal properties, which can include the disruption of cellular respiration, specific studies on this compound's impact on this particular mechanism have not been identified. Research on related stilbenoids suggests that they can affect mitochondrial function, but direct evidence for this compound is lacking.

Neuroprotective Action Mechanisms (e.g., inhibition of excitotoxicity)

There is currently no available scientific data detailing the neuroprotective action mechanisms of this compound, specifically in the context of inhibiting excitotoxicity. Excitotoxicity is a process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage and death, a key factor in several neurodegenerative diseases. While various compounds are studied for their potential to counteract this process, research has not yet focused on or elucidated the role of this compound in this area. Therefore, its ability to modulate pathways involved in excitotoxicity, such as glutamate receptor activity or downstream signaling cascades, remains uninvestigated.

Structure Activity Relationship Sar Studies and Design Principles

Systematic Analysis of Methoxycarbonyl Group Influence on Activity

The introduction of a methoxycarbonyl (-COOCH₃) group at the 4-position of the stilbene (B7821643) scaffold significantly alters the molecule's electronic and steric properties, thereby influencing its biological activity. This ester group acts as an electron-withdrawing group, which can modulate the reactivity and binding affinity of the entire molecule.

Research on various stilbene derivatives has shown that the nature of the substituent at the 4-position is a key factor in determining the compound's effects. In a study evaluating stilbene analogues as activators of peroxisome proliferator-activated receptor alpha (PPARα), the introduction of a methoxycarbonyl group at the 4-position of a pterostilbene (B91288) derivative resulted in a greater than two-fold improvement in activity, indicating that this group can favorably influence interactions with specific biological targets. nih.gov

These findings highlight that the methoxycarbonyl group's contribution to activity is not absolute but is instead context-dependent, varying with the biological target and the presence of other functional groups on the stilbene skeleton.

Impact of Aromatic Ring Substituents on Mechanistic Activity

The substitution pattern on the two aromatic rings of the stilbene core is a cornerstone of its structure-activity relationship. The electronic properties—whether a group is electron-donating or electron-withdrawing—play a crucial role in the molecule's biological and toxicological profile. researchgate.net

Generally, the presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups is known to be critical for the activity of many stilbenoids like resveratrol (B1683913). mdpi.com Methylation of hydroxyl groups can increase lipophilicity, leading to better bioavailability and potentially altered activity. nih.gov For instance, the number and position of methoxy groups have been shown to directly influence the cytotoxicity of stilbene derivatives in breast cancer cell lines. nih.gov

The biological activity of (E)-4,4′-disubstituted stilbenes has been shown to correlate with the Hammett value of the functional groups, a measure of their electron-donating or electron-withdrawing capability. nih.gov Studies on differentiated PC-12 cells revealed that stilbene derivatives with electron-withdrawing functional groups (e.g., cyano, acetyl) were significantly more toxic in the presence of oxidative stress (H₂O₂), suggesting they may form toxic metabolites. nih.gov Conversely, derivatives with strong electron-donating groups, such as an amino group (-NH₂), were able to rescue neurons from H₂O₂-induced toxicity. nih.gov

In a study directly comparing stilbene derivatives, the cytotoxic and genotoxic effects were evaluated for compounds with different functional groups at the 4-position, providing insight into how these substitutions modulate activity relative to an ester group.

Table 1: Comparative Activity of 4-Substituted Stilbene Derivatives

| Compound | 4-Position Substituent | Relative Cytotoxicity | Relative Genotoxicity | Reference |

|---|---|---|---|---|

| (E)-methyl-4-(3,5-dimethoxystyryl)benzoate | -COOCH₃ (Methoxycarbonyl) | Low | Moderate (at 10 µM) | researchgate.net |

| (E)-4-(3,5-dimethoxystyryl)aniline | -NH₂ (Amino) | Low | Moderate (at 10 µM) | researchgate.net |

| (Z)-1,3-dimethoxy-5-(4-methoxystyryl)benzene (cis-TMS) | -OCH₃ (Methoxy) | High (~250x more than ester) | High (at 0.5 µM) | researchgate.net |

This data illustrates that while both the methoxycarbonyl (ester) and amino derivatives exhibit low cytotoxicity, the methoxy-substituted cis-isomer is dramatically more potent, underscoring the interplay between ring substituents and stereochemistry.

Stereochemical Configuration (E/Z Isomerism) and Its Role in Reactivity and Activity

Stilbenes can exist as two geometric isomers: the trans (E) isomer, where the phenyl rings are on opposite sides of the double bond, and the cis (Z) isomer, where they are on the same side. This stereochemical difference has a profound impact on the molecule's shape, stability, and ability to interact with biological targets. arabjchem.org

The trans (E) isomer is generally the more thermodynamically stable and more common form. arabjchem.org However, numerous SAR studies have demonstrated that the cis (Z) configuration is often crucial for specific biological activities, particularly cytotoxicity. researchgate.net The bent, non-planar shape of cis-stilbenes can facilitate binding to certain molecular targets, such as the colchicine-binding site on tubulin, that cannot be accessed by the more linear trans-isomers.

A direct comparison of stilbene derivatives, including an ester-containing compound, clearly demonstrates the superior cytotoxic and genotoxic potential of the cis isomer. researchgate.net

Table 2: Influence of E/Z Isomerism on Stilbene Derivative Activity

| Compound / Isomer | Configuration | Cytotoxicity (CHO-K1 Cells) | Genotoxicity (Micronuclei/100 cells) | Reference |

|---|---|---|---|---|

| (E)-methyl-4-(3,5-dimethoxystyryl)benzoate | E (trans) | Low | 3.1 (at 10 µM) | researchgate.net |

| (Z)-1,3-dimethoxy-5-(4-methoxystyryl)benzene (cis-TMS) | Z (cis) | High (~128-fold more than trans-TMS) | 5.2 (at 0.5 µM) | researchgate.net |

The significant difference in potency underscores that the stereochemical arrangement is a primary driver of activity for this class of compounds. The isomerization from the Z to the E form can be induced by factors such as light, and in some cases, redox reactions can lower the rotational barrier around the double bond, facilitating conversion. kyoto-u.ac.jpsemanticscholar.org This instability of the Z-isomer is a critical consideration in drug design and development.

Computational Approaches to SAR, including Molecular Docking for Target Interactions

Computational chemistry provides powerful tools to understand and predict the structure-activity relationships of stilbene derivatives at a molecular level. Methods such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are frequently employed to rationalize experimental findings and guide the design of new, more potent analogues. arabjchem.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For stilbene derivatives, 3D-QSAR models have been developed to identify the key molecular features responsible for their inhibitory activity against targets like Cytochrome P450 1B1 (CYP1B1), an enzyme implicated in cancer. nih.govmdpi.com These models use calculated molecular descriptors (e.g., steric, electronic, and hydrophobic fields) to predict the activity of novel stilbene structures, thereby prioritizing the synthesis of the most promising candidates.

Molecular Docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. This method is invaluable for elucidating the molecular basis of a compound's activity. Docking studies on stilbene derivatives have been used to:

Predict their binding modes within the active site of enzymes like CYP1B1. mdpi.com

Identify key amino acid residues that form hydrogen bonds or hydrophobic interactions, stabilizing the ligand-protein complex.

Explain why certain substituents or isomers exhibit higher activity than others.

Explore potential new therapeutic targets, such as the main protease (Mpro) of SARS-CoV-2, where stilbenoids have shown promising binding affinities. nih.govsemanticscholar.org

Table 3: Application of Computational Methods in Stilbene SAR

| Method | Application to Stilbene Derivatives | Key Insights Provided | Reference |

|---|---|---|---|

| 3D-QSAR | Modeling the inhibitory activity of trans-stilbenes against CYP1B1. | Identifies significant molecular fields (steric, electrostatic) that determine inhibitory potency. Helps design novel inhibitors. | nih.govmdpi.com |

| Molecular Docking | Predicting the binding orientation of trans-stilbenes in the CYP1B1 active site. | Reveals that ligand orientation correlates with substitution patterns; identifies key interactions with residues like Phe231 and Asp326. | mdpi.com |

| Molecular Docking & Dynamics | Evaluating the binding affinity of stilbenoids to the SARS-CoV-2 Mpro and spike protein complex. | Identifies stilbenes as potential viral inhibitors by predicting stable binding conformations and high binding affinities. | nih.govsemanticscholar.org |